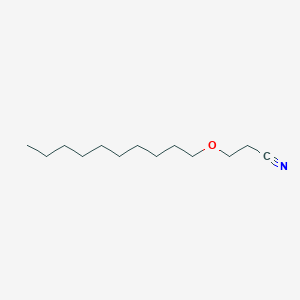

3-(Decyloxy)propionitrile

Overview

Description

3-(Decyloxy)propionitrile: is an organic compound with the molecular formula C9H5Cl2NOS2. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Decyloxy)propionitrile involves several steps, typically starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxypropanenitrile with decanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Decyloxy)propionitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted nitriles .

Scientific Research Applications

3-(Decyloxy)propionitrile, a compound with the molecular formula CHNO, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across multiple fields, including materials science, pharmaceuticals, and chemical synthesis.

Physical Properties

- Boiling Point : Information about boiling points can be crucial for applications requiring specific thermal properties.

- Solubility : Solubility in organic solvents makes it suitable for various chemical reactions.

Materials Science

Polymer Synthesis : this compound is utilized as a monomer in the synthesis of polymers. Its ability to enhance the hydrophobic properties of polymeric materials makes it valuable in creating coatings and adhesives that require water resistance.

Nanocomposites : The compound can be integrated into nanocomposite materials, enhancing mechanical strength and thermal stability. Research has shown that incorporating such compounds into polymer matrices can significantly improve their performance under stress conditions.

Pharmaceutical Applications

Drug Delivery Systems : The hydrophobic nature of this compound allows it to be used in creating liposomes or micelles for drug delivery. These systems can encapsulate hydrophilic drugs, improving their bioavailability.

Synthesis of Bioactive Compounds : Its nitrile functional group can serve as a precursor for synthesizing various bioactive compounds, including potential pharmaceuticals targeting specific diseases.

Chemical Synthesis

Reagent in Organic Reactions : The compound acts as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions. Its unique structure allows for selective reactions that can lead to the formation of complex organic molecules.

Catalyst Development : Research indicates that derivatives of this compound can function as catalysts in various chemical reactions, facilitating processes such as esterification and amidation.

Case Study 1: Polymer Coatings

A study published in the Journal of Applied Polymer Science demonstrated the use of this compound in developing a new class of polymer coatings with enhanced water resistance and durability. The research highlighted the compound's role in improving the mechanical properties of the coating while maintaining flexibility.

Case Study 2: Drug Delivery

In a recent pharmacological study, researchers investigated the effectiveness of drug delivery systems incorporating this compound. The results indicated improved drug release profiles compared to conventional systems, making it a promising candidate for further development in targeted therapies.

Case Study 3: Organic Synthesis

A research article detailed the use of this compound as a reagent in synthesizing complex organic molecules. The study illustrated its efficiency in nucleophilic substitution reactions, which are critical for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Decyloxy)propionitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

- 3-Hydroxypropanenitrile

- 3-Decyloxypropanenitrile

- 3-Methoxypropanenitrile

Comparison: Compared to these similar compounds, 3-(Decyloxy)propionitrile stands out due to its unique decyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(decyloxy)propionitrile, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between decyl alcohol and acrylonitrile derivatives under basic conditions. Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Post-synthesis purification often employs flash chromatography with acetone/ethyl acetate gradients to separate by-products .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use FT-IR spectroscopy to confirm the nitrile (C≡N) stretch (~2240 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) verifies alkyl chain integration and nitrile positioning. Mass spectrometry (EI-MS) provides molecular ion validation .

Q. What are the stability and solubility profiles of this compound under varying experimental conditions?

- Methodology : Solubility testing in polar (water, methanol) and nonpolar solvents (hexane, toluene) reveals preferential solubility in aprotic solvents like DCM. Stability studies under thermal stress (via TGA/DSC) and photolytic exposure (UV-Vis monitoring) identify degradation thresholds. Store at 2–8°C in amber vials to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Waste must be segregated in halogen-resistant containers due to nitrile toxicity. Emergency protocols include immediate rinsing with water for skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction by-products during synthesis?

- Methodology : Employ High-Performance Liquid Chromatography (HPLC) with UV detection to identify impurities. Compare retention times with synthesized standards (e.g., unreacted acrylonitrile derivatives). Mechanistic studies using isotopic labeling (²H/¹³C) clarify reaction pathways and side-product formation .

Q. What experimental designs elucidate the role of this compound in radical-mediated reactions?

- Methodology : Use Electron Paramagnetic Resonance (EPR) spectroscopy with spin-trapping agents (e.g., DMPO) to detect radical intermediates. Kinetic studies under inert atmospheres (N₂/Ar) isolate nitrile-mediated radical initiation steps. Compare reactivity with analogous propionitriles (e.g., 3-(hexenyloxy)propionitrile) .

Q. How does computational modeling predict the compound’s interaction with biomolecular targets?

- Methodology : Perform Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and H-bonding sites. Molecular docking (AutoDock Vina) assesses affinity for enzymes like cytochrome P450. Validate predictions with in vitro assays (e.g., fluorescence quenching) .

Q. What strategies address discrepancies in spectral data for structural confirmation?

- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For crystalline samples, X-ray diffraction resolves ambiguities in stereochemistry. Compare experimental IR spectra with simulated data (Gaussian 16) for vibrational mode alignment .

Q. How do solvent interactions influence the compound’s reactivity in heterogeneous catalysis?

- Methodology : Conduct kinetic profiling in solvents of varying polarity (e.g., ε = 4–80). Use Hammett plots to correlate solvent parameters with reaction rates. In situ Raman spectroscopy monitors intermediate formation during catalysis .

Q. What advanced techniques quantify thermal decomposition pathways of this compound?

Properties

CAS No. |

16728-51-1 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

3-decoxypropanenitrile |

InChI |

InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-10,12-13H2,1H3 |

InChI Key |

VBBZORLTUCTLEO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCCC#N |

Canonical SMILES |

CCCCCCCCCCOCCC#N |

Key on ui other cas no. |

16728-51-1 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.